

3'-Chloro-4'-fluoroacetophenone CAS number 2923-66-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3'-Chloro-4'-fluoroacetophenone

Cat. No.: B1580554

[Get Quote](#)

An In-depth Technical Guide to **3'-Chloro-4'-fluoroacetophenone** (CAS No. 2923-66-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3'-Chloro-4'-fluoroacetophenone**, a key chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who utilize halogenated aromatic ketones in organic synthesis and drug discovery. This guide delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative data.

Introduction: Strategic Importance in Synthesis

3'-Chloro-4'-fluoroacetophenone is a disubstituted aromatic ketone whose value lies in the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain transformations while also influencing the regioselectivity of subsequent reactions. The acetyl group provides a reactive handle for a multitude of chemical modifications, making this compound a versatile building block for more complex molecular architectures.^[1] Its application spans pharmaceutical development, agrochemical formulation, and material science, underscoring its industrial and research significance.^[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in experimental work. These properties dictate appropriate storage conditions, solvent selection, and the analytical methods best suited for reaction monitoring and quality control.

Physical and Chemical Properties

The key physicochemical data for **3'-Chloro-4'-fluoroacetophenone** are summarized in the table below. The compound presents as a white to light-yellow crystalline solid with a melting point that makes it easy to handle at room temperature.[\[1\]](#)[\[2\]](#) Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[\[1\]](#)

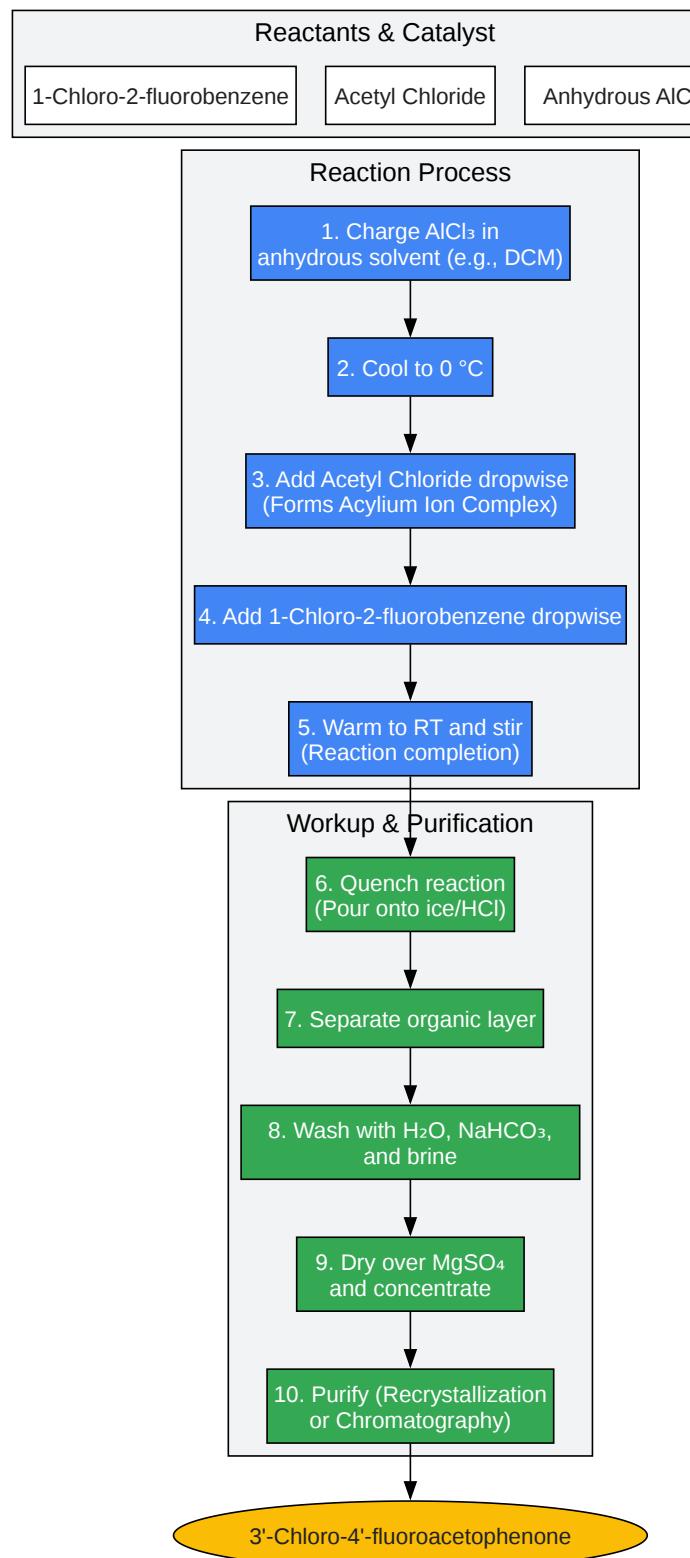
Property	Value	Source(s)
CAS Number	2923-66-2	[2] [3] [4]
Molecular Formula	C ₈ H ₆ ClFO	[1] [3] [5]
Molecular Weight	172.58 g/mol	[1] [3] [5]
Appearance	White to light yellow powder/crystal	[1] [2]
Melting Point	41 - 45 °C	[1]
Boiling Point	127 °C @ 15 mmHg	[1] [2]
IUPAC Name	1-(3-chloro-4-fluorophenyl)ethanone	[3]
InChIKey	PCJPESKR POTNGU-UHFFFAOYSA-N	[3] [4] [6]

Spectroscopic Data

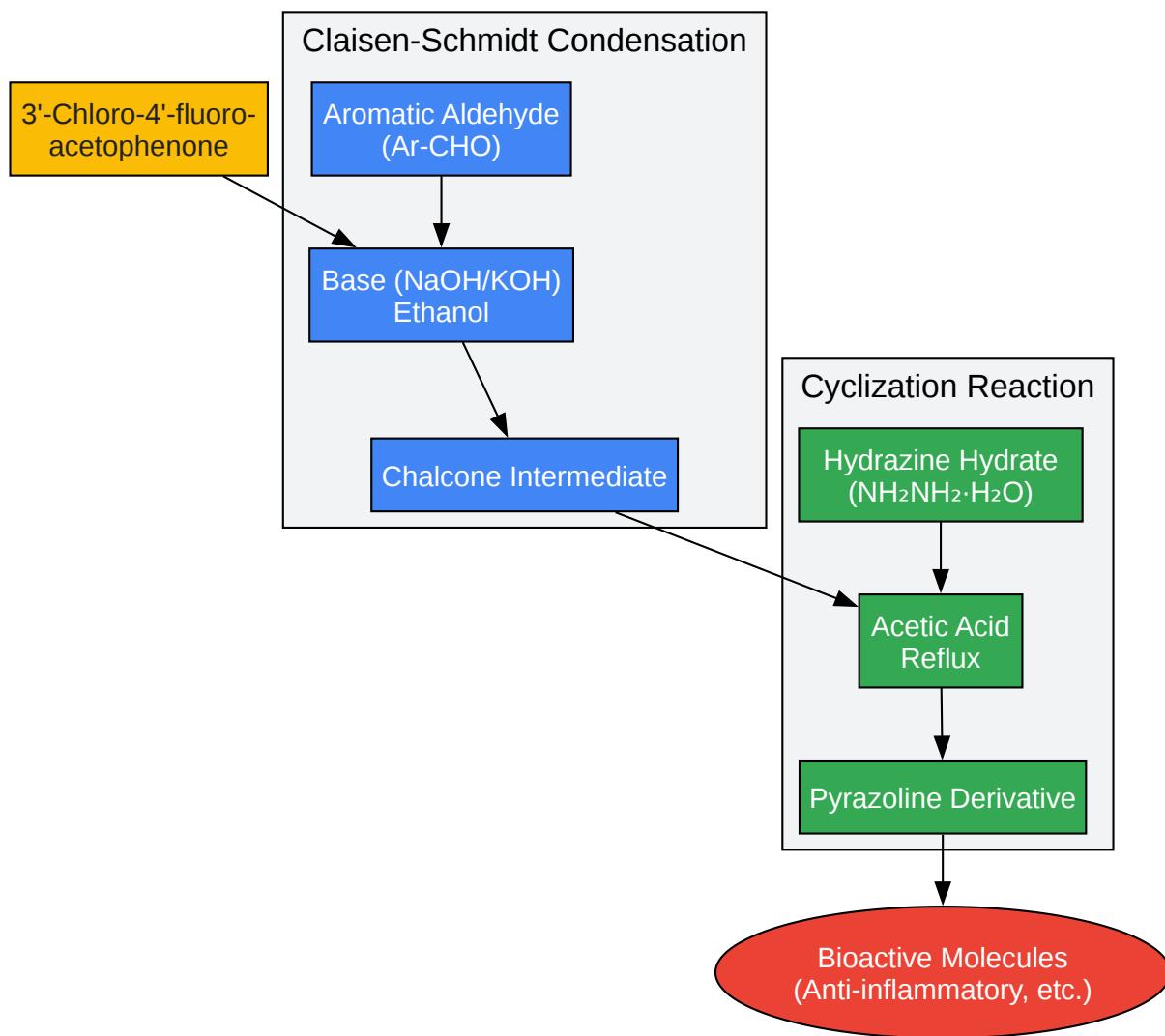
Spectroscopic analysis is essential for confirming the identity and purity of **3'-Chloro-4'-fluoroacetophenone**. The expected data from key analytical techniques are outlined below.

Technique	Key Data and Interpretation	Source(s)
Mass Spectrometry (GC-MS)	<p>Molecular Ion (M^+): $m/z \approx 172$.</p> <p>A characteristic $[M+2]^+$ isotope peak at $m/z \approx 174$ (approx. 1/3 the intensity of M^+) confirms the presence of a single chlorine atom. Key fragments include $[M-CH_3]^+$ at m/z 157 and $[M-COCH_3]^+$ at m/z 129.</p>	[3] [4]
Infrared (IR) Spectroscopy	<p>A strong absorption band for the carbonyl ($C=O$) stretch is expected around $1680-1700\text{ cm}^{-1}$. Aromatic $C=C$ stretching vibrations appear in the $1400-1600\text{ cm}^{-1}$ region. C-F and C-Cl stretching bands are typically observed in the $1200-1300\text{ cm}^{-1}$ and $700-800\text{ cm}^{-1}$ regions, respectively.</p>	[3]
1H NMR	<p>The spectrum will show a singlet for the methyl protons ($-COCH_3$) around δ 2.6 ppm.</p> <p>The aromatic protons will appear as complex multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by the chloro and fluoro substituents.</p>	[7]
^{13}C NMR	<p>The carbonyl carbon resonance is expected around δ 195-197 ppm. The methyl carbon will appear at approximately δ 26 ppm. The aromatic carbons will show</p>	[7]

distinct signals, with their chemical shifts and splitting patterns influenced by the attached halogens.


Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing **3'-Chloro-4'-fluoroacetophenone** is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.^[8] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.


Mechanistic Considerations

The causality behind this experimental choice is rooted in well-established reaction mechanisms. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl_3), is used as a catalyst. Its role is to abstract the chloride from acetyl chloride, generating a highly reactive electrophile, the acylium ion ($[\text{CH}_3\text{CO}]^+$).^{[9][10]} The electron-rich π -system of the 1-chloro-2-fluorobenzene ring then attacks this acylium ion. The halogen substituents on the ring are deactivating but act as ortho, para-directors.^[9] Due to steric hindrance from the chlorine atom at the 3-position, the acylation occurs predominantly at the sterically more accessible C-5 position (para to the fluorine and meta to the chlorine), yielding the desired **3'-Chloro-4'-fluoroacetophenone** product.

Friedel-Crafts Acylation Workflow

Synthetic Utility of the Topic Compound

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-fluoroacetophenone CAS#: 2923-66-2 [chemicalbook.com]
- 3. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]
- 5. 3'-Chloro-4'-fluoroacetophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemeo.com [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [3'-Chloro-4'-fluoroacetophenone CAS number 2923-66-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580554#3-chloro-4-fluoroacetophenone-cas-number-2923-66-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com